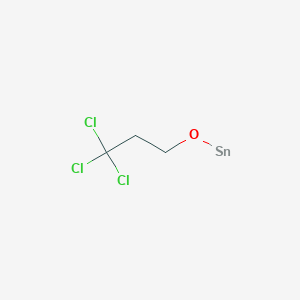
CID 78063779
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,3-Trichloropropoxy)stannane is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and catalysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloropropoxy)stannane typically involves the reaction of trichloropropanol with a tin-based reagent. One common method is the reaction of trichloropropanol with tributyltin hydride in the presence of a catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of (3,3,3-Trichloropropoxy)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the toxicity of organotin compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,3-Trichloropropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trichloropropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,3,3-Trichloropropoxy)stannane is used as a reagent in organic synthesis. It is particularly useful in the Stille coupling reaction, which forms carbon-carbon bonds between stannanes and halides .
Biology and Medicine
Organotin compounds, including (3,3,3-Trichloropropoxy)stannane, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications .
Industry
In industry, (3,3,3-Trichloropropoxy)stannane is used in the production of polymers and as a catalyst in various chemical processes. Its ability to form stable bonds with carbon makes it valuable in materials science .
Wirkmechanismus
The mechanism of action of (3,3,3-Trichloropropoxy)stannane involves its interaction with molecular targets through its tin atom. The tin atom can form bonds with various functional groups, facilitating reactions such as radical formation and substitution . The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar reactions.
Trichloroheptyl stannane: Similar in structure but with a longer carbon chain.
Uniqueness
(3,3,3-Trichloropropoxy)stannane is unique due to its specific trichloropropoxy group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Eigenschaften
Molekularformel |
C3H4Cl3OSn |
|---|---|
Molekulargewicht |
281.1 g/mol |
InChI |
InChI=1S/C3H4Cl3O.Sn/c4-3(5,6)1-2-7;/h1-2H2;/q-1;+1 |
InChI-Schlüssel |
ZLVPWEBPHOBSRK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[Sn])C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















